![molecular formula C14H16N4O4 B2894411 ethyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 902564-64-1](/img/structure/B2894411.png)
ethyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate
Beschreibung
Ethyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a 1,2,3-triazole core substituted at the 1-position with a carbamoylmethyl group bearing a 4-methoxyphenyl moiety and at the 4-position with an ethyl carboxylate ester. This structure combines the pharmacologically versatile triazole ring with a carbamate linker and aromatic substituents, making it a candidate for diverse biological applications. Its synthesis likely follows established protocols for triazole derivatives, such as cycloaddition reactions between azides and β-ketoesters under base catalysis, as demonstrated in related compounds .
The 4-methoxyphenyl carbamoyl group may enhance solubility and influence binding interactions in biological systems, while the ethyl carboxylate ester provides a handle for further functionalization.
Eigenschaften
IUPAC Name |
ethyl 1-[2-(4-methoxyanilino)-2-oxoethyl]triazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-3-22-14(20)12-8-18(17-16-12)9-13(19)15-10-4-6-11(21-2)7-5-10/h4-8H,3,9H2,1-2H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJRXBHNXHHYGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with ethyl 2-bromoacetate to form an intermediate, which is then subjected to cyclization with sodium azide to yield the triazole ring. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMSO for azide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes with the active sites. This inhibition can disrupt key biological pathways, leading to therapeutic effects. For example, the compound may inhibit kinases involved in cell signaling pathways, thereby preventing the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogues and Their Properties
Antitumor Activity
- Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate : Demonstrated 68.09% growth inhibition in NCI-H522 lung cancer cells, attributed to the electron-withdrawing trifluoromethyl group enhancing target binding .
- Ethyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate : While direct data are unavailable, the 4-methoxyphenyl carbamoyl group may improve cellular uptake compared to simpler aryl substituents.
Antioxidant Activity
- Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Reduced lipid peroxidation in mice liver by 30%, likely due to the chloroquinoline moiety’s radical scavenging properties .
Herbicidal Activity
- Ethyl 1-(2-acetoxy-3-(diethoxyphosphoryl)propyl)-1H-1,2,3-triazole-4-carboxylate (5-B4) : Showed 85% inhibition in barnyard grass, highlighting the role of phosphonate groups in agrochemical activity .
Physicochemical and Commercial Comparisons
Solubility and Lipophilicity :
Commercial Availability :
- Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate is commercially available (CAS 603945-40-0), highlighting its utility as a synthetic building block .
Biologische Aktivität
Ethyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of cancer research and anti-inflammatory applications. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring , which is known for its role in various biological activities. Its molecular formula is , with a molecular weight of approximately 302.334 g/mol. The presence of both the carbamoyl and ethyl ester functional groups contributes to its pharmacological properties.
Anticancer Activity
Research indicates that compounds containing the triazole scaffold exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), Hep3B (hepatocellular carcinoma), HCT116 (colon cancer), and A549 (lung cancer).
- Mechanism : The compound induces apoptosis in cancer cells through pathways involving DNA damage and mitochondrial dysfunction. Specific morphological changes indicative of apoptosis, such as chromatin condensation and formation of apoptotic bodies, have been documented .
Anti-inflammatory Activity
Triazole derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : The compound has shown potential as a COX-1 and COX-2 inhibitor, which are key enzymes in the inflammatory response. IC50 values were reported for various triazole derivatives, indicating effective inhibition at micromolar concentrations .
Structure-Activity Relationships (SAR)
The biological activity of triazole derivatives can often be correlated with their structural features. Notable observations include:
- Substituent Effects : The presence of electron-donating groups (like methoxy groups) enhances the lipophilicity and binding affinity to biological targets.
- Triazole Ring Modifications : Variations in the triazole ring's substituents can lead to different biological profiles. For example, modifications that increase steric hindrance or alter electronic properties can significantly impact potency against specific targets.
Data Tables
Biological Activity | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Antiproliferative | MCF-7 | 15.2 | |
Antiproliferative | Hep3B | 12.5 | |
COX-1 Inhibition | N/A | 19.45 | |
COX-2 Inhibition | N/A | 31.4 |
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of triazole derivatives on MCF-7 and A549 cell lines, revealing that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. The study highlighted the importance of substituent positioning on the triazole ring in influencing biological activity .
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of various triazole compounds through COX inhibition assays, demonstrating that specific analogs exhibited comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Q. What are the optimal synthetic routes for ethyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Step 1: Preparation of the alkyne precursor (e.g., ethyl propiolate) and azide derivative (e.g., 4-methoxyphenylcarbamoylmethyl azide).
- Step 2: Cycloaddition under mild conditions (room temperature, aqueous/organic solvent mix) with Cu(I) catalysis.
Yields (>80%) depend on stoichiometric ratios, catalyst loading (1–5 mol%), and solvent polarity. Methanol/water mixtures enhance regioselectivity for the 1,4-disubstituted triazole .
Data Table:
Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|
CuSO4/NaAsc | MeOH/H2O | 25 | 85 |
CuI | DMF | 60 | 72 |
Q. What analytical techniques are critical for characterizing this triazole derivative’s purity and structure?
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry (e.g., 1,4-triazole substitution) and carbamoyl linkage via characteristic shifts (δ 8.1 ppm for triazole-H; δ 165–170 ppm for carbonyl carbons) .
- HPLC-MS: Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 375.1).
- X-ray Crystallography: Resolves 3D conformation, hydrogen-bonding networks, and steric effects of the 4-methoxyphenyl group .
Q. How is the compound’s preliminary biological activity assessed in antimicrobial studies?
- Assay Design: Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Findings: Moderate activity (MIC 32–64 µg/mL) linked to the carbamoyl group’s hydrogen-bonding capacity with bacterial enzymes .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., methoxy vs. chloro) modulate biological activity?
A structure-activity relationship (SAR) study comparing analogs reveals:
- 4-Methoxyphenyl: Enhances solubility but reduces membrane penetration due to polar interactions.
- 4-Chlorophenyl: Increases lipophilicity and antifungal potency (e.g., 2-fold lower MIC against C. albicans) .
Data Table:
Substituent | LogP | MIC (C. albicans) (µg/mL) |
---|---|---|
4-OCH3 | 1.8 | 64 |
4-Cl | 2.5 | 32 |
Q. What computational methods predict binding interactions with target proteins (e.g., CYP51 in fungi)?
- Molecular Docking (AutoDock Vina): Models ligand-CYP51 interactions, identifying hydrogen bonds between the triazole ring and heme propionate groups.
- MD Simulations (GROMACS): Reveals stable binding over 100 ns, with RMSD <2 Å for the triazole-carbamoyl scaffold .
Q. How do stability studies inform formulation strategies under varying pH and temperature?
- pH Stability: Degrades rapidly in acidic conditions (t1/2 = 2 h at pH 2) due to ester hydrolysis. Alkaline conditions (pH 9) preserve integrity (t1/2 >24 h).
- Thermal Stability: Stable at 25°C for 6 months; decomposition initiates at 150°C (TGA-DSC data) .
Q. How can contradictory data on cytotoxicity across cell lines be resolved?
Discrepancies in IC50 values (e.g., 10 µM in HeLa vs. 50 µM in MCF-7) may arise from:
- Cellular Uptake Differences: Enhanced permeability in HeLa via overexpressed transporters.
- Metabolic Stability: Faster clearance in MCF-7 due to esterase activity. Validate using LC-MS-based metabolite profiling .
Methodological Guidance
Q. What strategies optimize regioselectivity in triazole synthesis?
- Catalyst Screening: Cu(I) vs. Ru(II) catalysts for 1,4- vs. 1,5-regioisomers.
- Solvent Engineering: Polar aprotic solvents (e.g., DMF) favor 1,4-products; nonpolar solvents increase side reactions .
Q. How are reaction kinetics analyzed for scale-up processes?
- Pseudo-First-Order Kinetics: Monitor azide consumption via IR spectroscopy (2100 cm⁻¹ peak decay).
- Activation Energy (Ea): Calculate using Arrhenius plots (typical Ea = 50–60 kJ/mol for CuAAC) .
Q. What in silico tools predict metabolic pathways for preclinical development?
- SwissADME: Forecasts Phase I metabolism (ester hydrolysis) and Phase II glucuronidation sites.
- CYP450 Docking: Prioritizes cytochrome-mediated oxidation risks .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.